molecular formula C27H23Cl2N3O3 B11012897 N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11012897
M. Wt: 508.4 g/mol
InChI Key: OAESAJHCAMZQDZ-UHFFFAOYSA-N
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Description

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a molecular formula of C27H23Cl2N3O3 . This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, cyano, and methoxy groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves multiple steps. One common method involves the condensation of 3,5-diiodosalicylic acid with aniline substituted at specific positions by methyl, (4-chlorophenyl)(cyano)methyl, and methyl groups . The reaction conditions typically include the use of phosphorus oxychloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse applications in various fields, making it a valuable compound for scientific research .

Properties

Molecular Formula

C27H23Cl2N3O3

Molecular Weight

508.4 g/mol

IUPAC Name

N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C27H23Cl2N3O3/c1-16-11-22(23(14-30)17-3-5-19(28)6-4-17)24(29)13-25(16)31-27(34)18-12-26(33)32(15-18)20-7-9-21(35-2)10-8-20/h3-11,13,18,23H,12,15H2,1-2H3,(H,31,34)

InChI Key

OAESAJHCAMZQDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)Cl)C(C#N)C4=CC=C(C=C4)Cl

Origin of Product

United States

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